![molecular formula C10H20O2S B14272630 4-[(Hexylsulfanyl)methyl]-1,3-dioxolane CAS No. 138163-99-2](/img/structure/B14272630.png)
4-[(Hexylsulfanyl)methyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Hexylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a hexylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of a dioxolane derivative with a hexylsulfanyl reagent. One common method is the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
4-[(Hexylsulfanyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dioxolane ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dioxolane derivatives.
科学研究应用
4-[(Hexylsulfanyl)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用机制
The mechanism of action of 4-[(Hexylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfur and oxygen atoms. The sulfur atom can coordinate with metal ions, facilitating the extraction of metals such as palladium . The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding properties.
相似化合物的比较
Similar Compounds
4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a dioxolane ring.
4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole: Contains an isoxazole ring and exhibits similar extraction properties for palladium.
Uniqueness
4-[(Hexylsulfanyl)methyl]-1,3-dioxolane is unique due to its dioxolane ring, which imparts different chemical properties compared to pyrazole and isoxazole derivatives. This uniqueness makes it a valuable compound for specific applications in metal extraction and organic synthesis.
属性
CAS 编号 |
138163-99-2 |
|---|---|
分子式 |
C10H20O2S |
分子量 |
204.33 g/mol |
IUPAC 名称 |
4-(hexylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2S/c1-2-3-4-5-6-13-8-10-7-11-9-12-10/h10H,2-9H2,1H3 |
InChI 键 |
XSOGGKUHVPYKGT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSCC1COCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
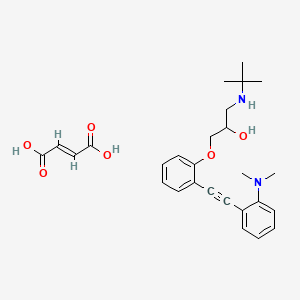
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
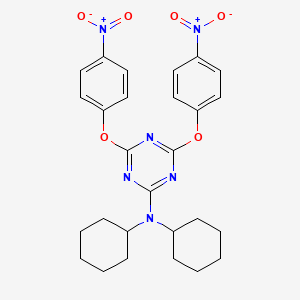
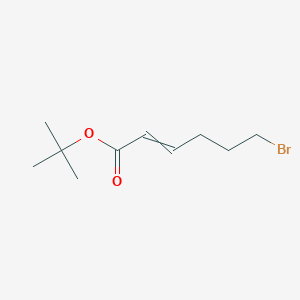
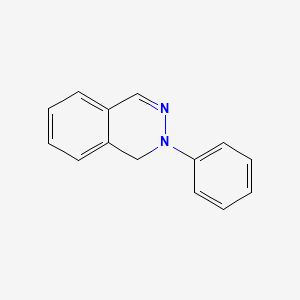
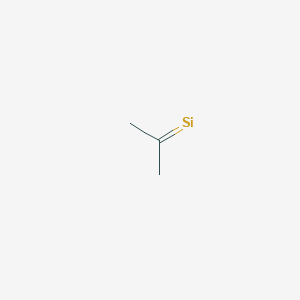
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
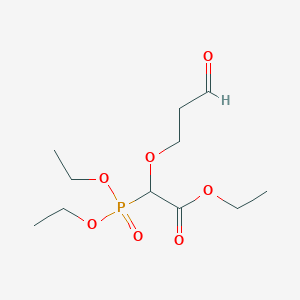
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)
